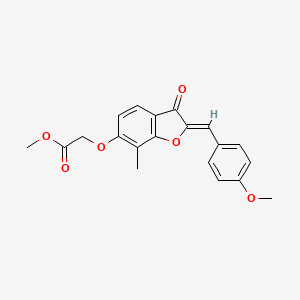

(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

The compound “(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a synthetic benzofuran derivative characterized by a 4-methoxybenzylidene group at position 2 of the dihydrobenzofuran core and a methyl-substituted acetoxy ether at position 4. The Z-configuration of the benzylidene double bond is critical for its stereochemical orientation, influencing both its physicochemical properties and biological interactions. Benzofuran derivatives are widely studied for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects . The 3-oxo group in the dihydrobenzofuran moiety may contribute to hydrogen-bonding interactions, affecting crystallinity and molecular recognition .

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12-16(25-11-18(21)24-3)9-8-15-19(22)17(26-20(12)15)10-13-4-6-14(23-2)7-5-13/h4-10H,11H2,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJJIHHTUPUFZ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with a substituted benzofuran derivative. The reaction conditions often include the use of catalysts and specific solvents to enhance yield and purity.

Antioxidant Properties

Several studies have reported the antioxidant activity of related compounds in the benzofuran series. For instance, derivatives have shown significant inhibition of reactive oxygen species (ROS), suggesting a protective role against oxidative stress in cellular models .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Molecular docking studies have demonstrated favorable binding affinities to COX-2, indicating potential as anti-inflammatory agents .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. For example, certain derivatives have shown significant cytotoxicity against human cancer cells such as HeLa and MCF-7, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant properties.

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , with a molecular weight of approximately 310.3 g/mol. Its structure features a benzofuran moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. The compound this compound has been evaluated for its antiproliferative activity against various cancer cell lines. Research has shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells .

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has been extensively studied. Compounds containing methoxy groups are often associated with enhanced antioxidant activity due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Inhibitors targeting specific enzymes such as kinases have been developed from similar structural frameworks as this compound. These inhibitors can play significant roles in cancer treatment by blocking pathways that promote tumor growth .

Synthesis of New Compounds

The compound serves as a useful intermediate in organic synthesis for creating more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced biological activities .

Case Study 1: Antiproliferative Activity

A study focused on synthesizing a series of benzofuran derivatives demonstrated that this compound exhibited significant inhibition against cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antioxidant Evaluation

In another investigation, the antioxidant potential of various benzofuran derivatives was assessed using DPPH and ABTS assays. The results indicated that compounds with methoxy substitutions showed enhanced radical scavenging activity, suggesting their potential use in nutraceutical applications .

Chemical Reactions Analysis

Esterification of the Acetate Side Chain

The acetoxy group at position 6 is introduced via esterification of the phenolic oxygen with methyl bromoacetate under basic conditions:

-

Reaction Pathway :

-

Key Data :

Reduction of the 3-Oxo Group

The ketone at position 3 can be selectively reduced to an alcohol using Luche reduction (NaBH, CeCl):

-

Conditions : Ethanol, 25°C, 20 min.

-

Outcome : Forms allylic alcohol without disrupting the benzylidene group .

Electrophilic Substitution

The electron-rich benzofuran core undergoes nitration or bromination at position 5:

Stability and Side Reactions

-

Solvolysis Risk : Prolonged exposure to ethanol during reductions may lead to SN2' rearrangement of the benzylidene group .

-

Photoisomerization : The (Z)-configuration of the benzylidene group may isomerize to (E) under UV light .

Spectral Characterization

Critical spectroscopic data for structural confirmation:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with other benzofuran-based esters. A notable analog is methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0, Table 1), which replaces the 4-methoxy group with a tert-butyl substituent . Key differences include:

| Property | Target Compound | 4-tert-Butyl Analog |

|---|---|---|

| Molecular Formula | C₂₂H₂₂O₆ | C₂₂H₂₂O₅ |

| Molecular Weight (g/mol) | ~382.4 (estimated) | 366.4 |

| XLogP3 | ~3.8 (estimated) | 5.2 |

| Hydrogen Bond Acceptors | 6 | 5 |

| Rotatable Bonds | 7 | 6 |

| Substituent Effect | Methoxy (polar, electron-donating) | tert-Butyl (lipophilic, bulky) |

Key Observations :

Lipophilicity : The tert-butyl analog’s higher XLogP3 (5.2 vs. ~3.8) reflects increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding: The additional methoxy group in the target compound increases hydrogen bond acceptors (6 vs.

Stereochemical Impact : Both compounds retain the Z-configuration, critical for maintaining planar alignment of the benzylidene group with the benzofuran core, a feature linked to bioactivity in similar molecules .

Crystallographic Behavior

Benzofuran derivatives often form well-defined crystals due to hydrogen-bonding networks. The tert-butyl analog’s bulky substituent may disrupt packing efficiency compared to the methoxy group, which facilitates stronger intermolecular interactions (e.g., C–H···O bonds) . Computational tools like SHELX are critical for refining such structures .

Q & A

Q. What protocols mitigate decomposition of the α,β-unsaturated ketone under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.